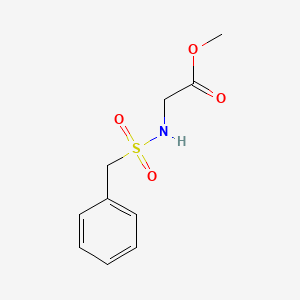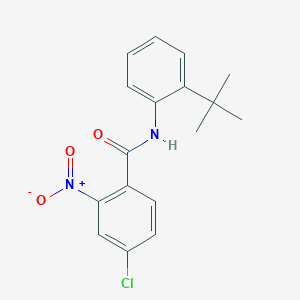
N-(2,6-diethylphenyl)-3-(2-furyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-diethylphenyl)-3-(2-furyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is commonly referred to as DEFA and is a member of the acrylamide family of compounds. DEFA has been shown to exhibit a wide range of biochemical and physiological effects, making it an attractive target for further study.
Mécanisme D'action
The mechanism of action of DEFA is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. For example, DEFA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators such as prostaglandins.
Biochemical and Physiological Effects:
DEFA has been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, analgesic, and herbicidal properties. In addition, DEFA has been shown to exhibit antioxidant and antimicrobial properties, making it a potential candidate for the development of new drugs and materials.
Avantages Et Limitations Des Expériences En Laboratoire
DEFA has several advantages for use in lab experiments, including its relatively simple synthesis, low cost, and wide range of potential applications. However, there are also some limitations to its use, including its potential toxicity and the need for further study to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on DEFA, including the development of new drugs for the treatment of pain and inflammation, the synthesis of novel materials with unique properties, and the development of new herbicides for use in agriculture. In addition, further study is needed to fully understand the mechanism of action of DEFA and its potential applications in other fields.
Méthodes De Synthèse
DEFA can be synthesized using a variety of methods, including the reaction of 2,6-diethylphenylamine with furfuryl chloride, followed by the addition of acryloyl chloride. The resulting product can be purified using standard techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
DEFA has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, DEFA has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. In materials science, DEFA has been used as a building block for the synthesis of novel polymers and materials with unique properties. In agriculture, DEFA has been shown to exhibit herbicidal properties, making it a potential candidate for the development of new herbicides.
Propriétés
IUPAC Name |
(E)-N-(2,6-diethylphenyl)-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-3-13-7-5-8-14(4-2)17(13)18-16(19)11-10-15-9-6-12-20-15/h5-12H,3-4H2,1-2H3,(H,18,19)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPGWTMOVVAZDX-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[4-(dimethylamino)benzylidene]-2,2-bis(3-methylphenyl)cyclopropanecarbohydrazide](/img/structure/B5693305.png)


![ethyl 4-({[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B5693319.png)


![methyl [2-(benzylamino)-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B5693358.png)
![1-[(4-methylphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine](/img/structure/B5693361.png)
![7-(difluoromethyl)-N-{4-[(mesitylamino)sulfonyl]phenyl}-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5693368.png)



